N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Description
N-(2-Chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a benzamide derivative featuring a 2-chlorophenyl group attached to the amide nitrogen and a sulfonamide-linked styryl (E-configuration) moiety at the para position of the benzamide core. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in receptor-targeted therapies.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c22-19-8-4-5-9-20(19)23-21(25)17-10-12-18(13-11-17)24-28(26,27)15-14-16-6-2-1-3-7-16/h1-15,24H,(H,23,25)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMVTSXCKJIELM-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide typically involves multiple steps:
Formation of the Sulfonamide Group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.
Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a chlorobenzene derivative reacts with a suitable nucleophile.
Formation of the Phenylethenyl Group: This step often involves a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Research: It may be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonamide interactions.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The styryl sulfonamide moiety (common to both compounds in Table 1) contributes to rigidity and planarity, favoring interactions with hydrophobic binding pockets. Piperazine-containing analogues (e.g., from ) exhibit lower logP values due to polar piperazine and cyano groups, suggesting improved solubility but reduced membrane permeability compared to the target compound .
- Synthetic Routes: The target compound likely follows a synthesis pathway analogous to , involving benzoylation of a chlorophenylamine intermediate followed by sulfonamide coupling. In contrast, piperazine-based analogues () require multistep functionalization, including nucleophilic substitution and chromatographic purification (normal-phase and reverse-phase), yielding lower overall efficiencies (~32% for compound 3a) .
Pharmacological Implications (Inferred)
While direct biological data for the target compound is unavailable, structural comparisons suggest:
- Receptor Affinity : The chlorophenyl and styryl groups may enhance affinity for hydrophobic receptors (e.g., kinase or GPCR targets) compared to cycloheptyl or piperazine derivatives.
- Metabolic Stability: The electron-withdrawing chlorine atom could reduce oxidative metabolism, extending half-life relative to non-halogenated analogues.
Computational and Crystallographic Tools
These tools enable precise determination of stereochemistry (e.g., E-configuration) and intermolecular interactions .
Q & A
[Basic] What synthetic strategies are recommended for preparing N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, and how can yield optimization be achieved?
Methodological Answer:
The synthesis typically involves sequential coupling reactions. First, the sulfonamide group is introduced via reaction of 4-aminobenzoic acid derivatives with (E)-styrenesulfonyl chloride under basic conditions (e.g., pyridine or DIPEA). The chlorophenyl moiety is then coupled using carbodiimide-mediated amidation (e.g., EDCI/HOBt). Key considerations:
- Use anhydrous solvents (e.g., DMF or acetonitrile) to minimize hydrolysis of sulfonyl chloride intermediates.
- Optimize reaction time (e.g., 48 hours for coupling steps) and temperature (room temperature to 60°C) to balance yield and stereochemical integrity .
- Purify intermediates via normal-phase chromatography (ethyl acetate/hexane gradients) and final products via reverse-phase HPLC to achieve >95% purity .
[Basic] How should researchers characterize this compound spectroscopically to confirm its (E)-configuration and purity?
Methodological Answer:
- NMR Spectroscopy: Analyze the vinyl protons in the (E)-styrenyl group; expect coupling constants (J) of ~16 Hz for trans-configuration. The sulfonamide NH proton appears as a broad singlet (~δ 10–11 ppm) .
- Mass Spectrometry (LC/MS): Confirm molecular weight ([M+H]+ peak) with <2 ppm error. Use high-resolution MS to distinguish isobaric impurities .
- IR Spectroscopy: Identify sulfonamide S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
[Advanced] What crystallographic methods resolve structural ambiguities, such as the (E)-styrenyl configuration or sulfonamide conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Grow crystals via slow evaporation (e.g., DCM/hexane). Use SHELXL for refinement, focusing on anisotropic displacement parameters to validate the (E)-configuration .
- ORTEP-3 Visualization: Generate thermal ellipsoid plots to assess bond angles and torsional strain in the sulfonamide linkage. Validate hydrogen bonding (e.g., N–H···O interactions) to confirm molecular packing .
- Twinned Data Handling: For problematic crystals, apply SHELXD for dual-space structure solution and TWINLAW for detwinning .
[Advanced] How can researchers address contradictory bioactivity data in enzyme inhibition assays?
Methodological Answer:
- Assay Design: Use orthogonal assays (e.g., fluorescence polarization and calorimetry) to cross-validate inhibition constants (Ki). Include positive controls (e.g., known PARP inhibitors) to calibrate activity .
- Solubility Optimization: Pre-dissolve the compound in DMSO (≤1% v/v) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .
- Metabolite Screening: Use LC/MS to rule out degradation products interfering with assay readouts .
[Basic] What purification techniques are critical for isolating this compound from reaction byproducts?
Methodological Answer:
- Chromatography: Employ flash chromatography (silica gel, ethyl acetate/hexane) for intermediates. For final purification, use reverse-phase C18 columns (water/acetonitrile + 0.1% TFA) .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to remove persistent impurities. Monitor via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
[Advanced] How can computational modeling (e.g., DFT) predict electronic properties relevant to biological activity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Use B3LYP/6-31G(d) basis sets for sulfonamide charge distribution .
- Molecular Docking: Dock the compound into target protein active sites (e.g., PARP-1) using AutoDock Vina. Validate binding poses with MD simulations (NAMD/GROMACS) .
[Basic] What analytical techniques verify the absence of stereoisomeric impurities?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IC-3 column (hexane/isopropanol) to resolve (E)/(Z) isomers. Confirm retention times against synthesized standards .
- Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra to detect minor enantiomeric contaminants .
[Advanced] How should researchers troubleshoot inconsistent crystallinity during SC-XRD sample preparation?
Methodological Answer:
- Crystallization Screens: Use Hampton Research Crystal Screen kits (e.g., PEG/Ion suite) to identify optimal conditions.
- Microseeding: Introduce crushed seed crystals into supersaturated solutions to induce nucleation .
- Cryoprotection: For low-temperature data collection, use glycerol or Paratone-N to prevent ice formation .
[Advanced] What strategies resolve conflicting NMR data due to dynamic processes (e.g., sulfonamide rotation)?
Methodological Answer:
- Variable-Temperature NMR: Acquire spectra at 223 K to slow conformational exchange. Observe coalescence of split peaks to identify rotameric states .
- 2D NOESY: Detect through-space correlations between the chlorophenyl and styrenyl groups to confirm restricted rotation .
[Basic] How can researchers validate the compound’s stability under physiological assay conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
